molecular formula C17H19ClN2O2S B2957427 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-74-8

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2957427
CAS RN: 946327-74-8
M. Wt: 350.86
InChI Key: GEFXPUXVYAMMTI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Semiconductors

The thiophene ring is a critical component in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-rich nature of thiophene allows for efficient charge transport, which is essential for high-performance semiconductors .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals and alloys from corrosion by forming a barrier that prevents the interaction between the metal surfaces and corrosive substances .

Pharmacological Properties

Compounds with a thiophene structure exhibit a variety of pharmacological properties . They have been studied for their potential anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen, which has a thiophene framework, is a nonsteroidal anti-inflammatory drug .

Material Science

Thiophene-mediated molecules are significant in material science , particularly in the advancement of organic electronics . Their ability to conduct electricity and their stability under various conditions make them suitable for use in electronic devices .

Anticancer Research

Thiophene derivatives are being explored for their anticancer properties . The reactivity of the thiophene ring allows for the synthesis of compounds that can interact with various biological targets, potentially leading to new treatments for cancer .

Anesthetic Applications

The morpholine moiety of the compound is structurally similar to articaine, a dental anesthetic used in Europe. This similarity suggests that 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide could be researched for its potential as a voltage-gated sodium channel blocker and anesthetic .

properties

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXPUXVYAMMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

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